1,2,3,4,6-Pentaacetyl-alpha-D-glucose

描述

BenchChem offers high-quality 1,2,3,4,6-Pentaacetyl-alpha-D-glucose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4,6-Pentaacetyl-alpha-D-glucose including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

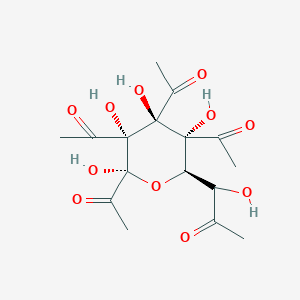

1-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyl-3,4,5,6-tetrahydroxyoxan-2-yl]propan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-6(17)11(22)12-13(23,7(2)18)14(24,8(3)19)15(25,9(4)20)16(26,27-12)10(5)21/h11-12,22-26H,1-5H3/t11?,12-,13-,14+,15-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDZOJLMCZAHNF-USLFZFAMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1C(C(C(C(O1)(C(=O)C)O)(C(=O)C)O)(C(=O)C)O)(C(=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C([C@@H]1[C@@]([C@]([C@@]([C@@](O1)(C(=O)C)O)(C(=O)C)O)(C(=O)C)O)(C(=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,2,3,4,6-Pentaacetyl-alpha-D-glucose chemical structure and properties

Topic: 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose: Chemical Structure, Synthesis, and Properties Content Type: Technical Reference Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers[1][2][3][4]

Executive Summary

1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose (CAS: 604-68-2), hereafter referred to as

This guide serves as a definitive technical resource, moving beyond basic properties to explore the mechanistic causality of its synthesis, its distinct spectroscopic signatures, and its utility as a high-purity glycosyl donor in the synthesis of complex oligosaccharides and nucleosides.[2][3][4]

Molecular Architecture & Physicochemical Properties

The distinct behavior of

Comparative Properties Table

| Property | Technical Note | ||

| Configuration | Axial C1-OAc | Equatorial C1-OAc | |

| Melting Point | 111 – 114 °C | 130 – 134 °C | Distinct lattice energies allow purification via fractional crystallization.[2][3][4][6] |

| Optical Rotation | +101° to +103° ( | +3° to +4° ( | High rotation is diagnostic for the |

| ~3.7 Hz (Gauche) | ~8.0 Hz (Trans-diaxial) | Definitive identification method (See Section 2.2).[2][3][4][6] | |

| Thermodynamic Status | Stable Product | Kinetic Product |

Spectroscopic Identification (NMR)

The coupling constant between the proton at C1 (anomeric proton) and C2 is the gold standard for assignment.[4][6]

-

-Anomer: The H1 proton is equatorial, and H2 is axial.[1][2][3][4][6][7] The H1-H2 dihedral angle is approx. 60°, resulting in a small coupling constant (

-

-Anomer: Both H1 and H2 are axial.[2][3][4][6] The dihedral angle is approx. 180°, resulting in a large coupling constant (

Thermodynamics vs. Kinetics: The Synthesis Paradigm

The synthesis of

-

Kinetic Control (Base Catalysis - NaOAc): Acetylation occurs faster than anomerization.[2][3][4][6] Since

-D-glucose is the dominant tautomer in solution (approx. 64%) and the equatorial hydroxyl is more nucleophilic, the -

Thermodynamic Control (Acid Catalysis -

/

Visualization: Synthesis Pathways

Figure 1: Divergent synthesis pathways for Glucose Pentaacetate.[2][3][4][6] Acidic conditions drive the equilibrium toward the thermodynamically stable alpha-anomer via the oxocarbenium intermediate.

Experimental Protocol: Acid-Catalyzed Synthesis

Objective: Selective synthesis of 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose using Zinc Chloride (

Safety Precaution: Acetic anhydride is corrosive and a lachrymator.[3][4][6]

Materials

-

Acetic Anhydride: 50 mL (Excess)

-

Ice water: 400 mL

Step-by-Step Methodology

-

Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend 4.0 g of anhydrous

in 50 mL of acetic anhydride. -

Activation: Heat the mixture gently on a steam bath until the

is fully dissolved and the solution is clear. -

Addition: Remove the heat. Add 10.0 g of powdered D-glucose slowly in small portions.

-

Reflux (Thermodynamic Equilibration): Once addition is complete, heat the mixture on a steam bath (approx. 90-100 °C) for 1 hour. This step ensures complete acetylation and anomerization to the alpha-form.[4][6]

-

Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into 400 mL of stirred ice water. The excess acetic anhydride will hydrolyze, and the product will precipitate as a white solid or sticky oil that solidifies upon scratching the beaker walls.[4]

-

Isolation: Filter the solid using a Buchner funnel and wash copiously with cold water to remove acetic acid and zinc salts.[4][6]

-

Purification: Recrystallize the crude solid from 95% ethanol.

-

Dissolve in minimum hot ethanol.

-

Allow to cool slowly to room temperature, then refrigerate.

-

Collect crystals: Target MP: 111–112 °C .

-

Reactivity Profile & Applications

-GPA is not merely an end-product; it is a versatile "protected" glucose building block.[2][4][6]Glycosyl Donor (Bromide Synthesis)

-GPA is the precursor for Acetobromo--

Reaction:

-GPA + -

Mechanism: The C1-acetate is activated and displaced.[4][6] Interestingly, the product retains the

-configuration due to the anomeric effect, despite the mechanism often involving a double inversion (neighboring group participation).[4]

Applications in Drug Development

-

Prodrug Synthesis: Hydroxyl groups on drug molecules (e.g., phenols, alcohols) can be glycosylated using

-GPA derivatives to improve water solubility and target specific glucose-transport mechanisms (GLUT transporters).[2][3][4][6] -

Chiral Scaffolds: The rigid chiral backbone of the glucose ring is used to induce stereochemistry in asymmetric synthesis.[6]

-

Metabolic Probes: Acetylated sugars can passively diffuse into cells, where cytosolic esterases cleave the acetate groups, trapping the free sugar inside for metabolic analysis.[3][4][6]

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3][4][6] Longman Scientific & Technical, 1989.[2][3][4][6] (Standard protocol for acetylation).

-

Lemieux, R. U. "Rearrangements and Isomerizations in Carbohydrate Chemistry."[3][4][6] Molecular Rearrangements, Vol 2. Interscience, 1964.[2][3][4][6] (Mechanism of anomerization).[3][4][6]

-

Wulff, G., & Röhle, G. "Results and Problems of O-Glycoside Synthesis." Angewandte Chemie International Edition, 13(3), 157-170, 1974.[2][3][4] Link[3][4][6]

-

PubChem. "alpha-D-Glucose pentaacetate Compound Summary."[2][3][4][6] National Center for Biotechnology Information.[2][3][4][6] Link

-

Stortz, C. A. "The anomeric effect in O-glycosides."[2][3][4][6] Carbohydrate Research, 340(13), 2005.[2][3][4][6] (Theoretical basis of stability).[3][4][6]

Sources

- 1. CAS 3891-59-6: 2,3,4,5,6-Penta-O-acetyl-D-glucose [cymitquimica.com]

- 2. α-D-Glucose Pentaacetate|604-68-2--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 3. Thermo Scientific Chemicals alpha-D-Glucose pentaacetate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

- 5. aklectures.com [aklectures.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose CAS 604-68-2

Technical Whitepaper: 1,2,3,4,6-Penta-O-acetyl- -D-glucopyranose

CAS: 604-68-2 | Formula:

Executive Summary

1,2,3,4,6-Penta-O-acetyl-

For drug development professionals and carbohydrate chemists,

This guide details the mechanistic synthesis, purification, and validation of

Chemical Identity & Structural Analysis

The stability and reactivity of

| Property | Value | Notes |

| Appearance | White Crystalline Solid | Hygroscopic if impure.[1][2][3][5] |

| Melting Point | 111 – 114 °C | Distinct from |

| Optical Rotation | ( | |

| Solubility | Soluble: | Insoluble: Water, Cold EtOH.[3][4] |

Synthesis & Production: The Acid-Catalyzed Route

To selectively synthesize the

3.1 Mechanistic Pathway[1][2]

-

Activation:

activates the carbonyl of acetic anhydride.[2][3] -

Acetylation: Rapid acetylation of non-anomeric hydroxyls.[2][3]

-

Anomerization: The acidic environment facilitates the opening of the pyranose ring or the formation of an oxocarbenium ion intermediate.[2][3] The acetate at C1 equilibrates to the axial position (thermodynamic product) due to the anomeric effect.[3]

Figure 1: Acid-catalyzed thermodynamic equilibration favoring the

3.2 Experimental Protocol:

Method

Scale: 50 g D-Glucose input.

Reagents:

Step-by-Step Methodology:

-

Catalyst Preparation: In a 1L round-bottom flask equipped with a reflux condenser and drying tube, suspend 12.5 g of anhydrous

in 200 mL of acetic anhydride. -

Addition: Heat the mixture gently on a steam bath until the

dissolves. -

Reaction: Add 50.0 g of anhydrous D-glucose in small portions (approx. 5 g each). Shake or stir vigorously after each addition.

-

Heating: After addition is complete, heat the mixture on a boiling water bath (100°C) for 1 hour.

-

Quenching: Pour the hot reaction mixture slowly into 1L of crushed ice/water with vigorous stirring. The oil that separates will crystallize upon stirring for 1-2 hours.[1][2][3]

-

Purification: Filter the solid precipitate. Wash with cold water (3 x 100 mL) to remove acid and zinc salts.[2][3]

-

Recrystallization: Recrystallize from 95% Ethanol or Methanol.

Yield: Expected 70-80% (approx. 75-85 g).

Analytical Characterization (Self-Validation)

To validate the synthesis, compare the product against the following spectroscopic standards. The key differentiator is the

4.1 Nuclear Magnetic Resonance (NMR)

Solvent:

| Nucleus | Signal ( | Multiplicity | Coupling ( | Assignment | Interpretation |

| 6.33 | Doublet (d) | 3.7 Hz | H-1 | Diagnostic: Small | |

| 5.47 | Triplet (t) | 10.0 Hz | H-3 | Axial-Axial coupling.[1][2][3] | |

| 5.15 | Triplet (t) | 10.0 Hz | H-4 | Axial-Axial coupling.[1][2][3] | |

| 5.09 | dd | 10.0, 3.7 Hz | H-2 | Coupled to H-1 and H-3.[1][2][3][4] | |

| 2.18 - 2.01 | Singlets | - | -OAc | 5x Acetyl Methyl groups.[1][2][3] | |

| 89.1 | - | - | C-1 | Anomeric carbon.[1][2][3] | |

| 170.5 - 168.7 | - | - | C=O[1][2][3] | Carbonyl carbons.[2][3] |

4.2 Quality Control Checkpoints

-

Melting Point: If MP < 108°C, the product likely contains mixed anomers or acetic acid.[3][4] Recrystallize again.

-

TLC: Silica Gel 60, Solvent: Hexane/Ethyl Acetate (1:1).[2][3][4]

of

Reactivity & Applications in Drug Development

scaffold12335.1 Transformation to Glycosyl Halides (Koenigs-Knorr)

The most common application is the conversion to 2,3,4,6-Tetra-O-acetyl-

-

Reagent: 33% HBr in Acetic Acid.

-

Mechanism: The anomeric acetate is protonated and displaced by bromide.[3] Interestingly, regardless of whether one starts with

-PAG or -

Utility: The resulting bromide is used to couple sugars to aglycones (drugs, peptides, lipids).[3][4]

5.2 Reactivity Workflow

Figure 2: Activation pathways for

Handling & Stability

-

Storage: Store at Room Temperature (15-25°C). Keep container tightly closed.

-

Stability: Stable under normal conditions.[2][3][7][8] Hydrolyzes in the presence of strong bases (deacetylation) or strong acids with moisture.[2][3]

-

Safety: Irritant to eyes and skin.[2][3][7] Use standard PPE (Gloves, Goggles).[3][4]

-

Warning: The synthesis involves Acetic Anhydride (lachrymator, corrosive) and

(corrosive).[3] Perform all synthesis steps in a fume hood.

-

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3][4] Longman Scientific & Technical, 1989.[3][4] (Standard protocol for acetylation).

-

Wolfrom, M. L.; Thompson, A. "Acetylation."[3][4][9] Methods in Carbohydrate Chemistry, Vol 2. Academic Press, 1963, pp. 211-212.[1][3][4][10][11] (Authoritative source on ZnCl2 catalysis).

-

PubChem. "1,2,3,4,6-Penta-O-acetyl-D-glucopyranose (Compound)." National Library of Medicine.[2][3][4] Accessed 2026.[2][3][12][13] [1][2][3]

-

Sigma-Aldrich. "

-D-Glucose pentaacetate Product Specification." Merck KGaA.[2][3] -

Stortz, C. A. "Conformational analysis of peracetylated hexopyranoses."[3][4] Carbohydrate Research, 2005.[3][4] (Detailed NMR and conformational data).

Sources

- 1. CAS 604-68-2: Penta-O-acetyl-α-D-glucopyranose [cymitquimica.com]

- 2. alpha-dextro-pentaacetyl glucose, 604-68-2 [thegoodscentscompany.com]

- 3. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

- 4. α-D-Glucose Pentaacetate|604-68-2--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 3891-59-6 , 2,3,4,5,6-Penta-O-acetyl-D-glucopyranose , CAS:3891-59-6 [chemsynlab.com]

- 8. 83-87-4 , 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose, CAS:83-87-4 [chemsynlab.com]

- 9. thepharmstudent.com [thepharmstudent.com]

- 10. Glucose pentaacetate CAS#: 604-68-2 [m.chemicalbook.com]

- 11. EP1041080B1 - Process for the preparation of pentaacetyl-beta-D-glucopyranose - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. scbt.com [scbt.com]

Stability of Alpha-D-Glucose Pentaacetate in Aqueous Solution: A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Critical Role of Stability in Pharmaceutical Sciences

In the realm of drug development and formulation, an in-depth understanding of a molecule's stability is paramount. For carbohydrate-based compounds, such as alpha-D-glucose pentaacetate, this understanding is not merely a regulatory formality but a cornerstone of ensuring therapeutic efficacy, safety, and product shelf-life. This technical guide provides a comprehensive exploration of the stability of alpha-D-glucose pentaacetate in aqueous environments, a critical consideration for its application in drug delivery and as a prodrug. By synthesizing fundamental chemical principles with practical, field-proven methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the challenges associated with the aqueous stability of this versatile molecule.

Introduction to Alpha-D-Glucose Pentaacetate: A Molecule of Pharmaceutical Significance

Alpha-D-glucose pentaacetate is a fully acetylated derivative of glucose where all five hydroxyl groups are converted to acetate esters. This modification significantly alters the physicochemical properties of the parent glucose molecule, rendering it more lipophilic and enabling it to be used as a protective group in organic synthesis.[1] In the pharmaceutical industry, this enhanced lipophilicity is leveraged in prodrug design. The acetyl groups can mask the polar hydroxyl groups of a parent drug, improving its ability to cross biological membranes. Once inside the body, these ester linkages are designed to be cleaved by enzymes, releasing the active therapeutic agent.[1][2] This targeted drug delivery approach highlights the importance of understanding the hydrolysis of the acetyl groups.

The stability of alpha-D-glucose pentaacetate is a double-edged sword. While its controlled degradation is the basis of its function as a prodrug, premature or uncontrolled hydrolysis can lead to a loss of efficacy and the generation of unwanted impurities. Therefore, a thorough understanding of its degradation kinetics and pathways in aqueous solutions is essential for the development of stable and effective pharmaceutical formulations.

The Chemical Landscape of Instability: Hydrolysis of Acetyl Esters

The primary degradation pathway for alpha-D-glucose pentaacetate in aqueous solution is the hydrolysis of its five acetate ester linkages, yielding acetic acid and partially or fully deacetylated glucose derivatives. This reaction is susceptible to catalysis by both acid and base.

Mechanism of Hydrolysis

The hydrolysis of the ester groups proceeds via a nucleophilic acyl substitution reaction. In this process, a water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic water molecule. This is a reversible process.

-

Base-Catalyzed Hydrolysis (Saponification): In basic media, the hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon. This process is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate anion, which is resistant to further nucleophilic attack.

The five acetyl groups on the glucose scaffold exhibit different reactivities towards hydrolysis due to steric and electronic effects. The anomeric acetyl group at the C1 position is generally the most labile, particularly under acidic conditions, due to the involvement of the adjacent ring oxygen in stabilizing the transition state.

Quantitative Assessment of Stability: Kinetics and Influencing Factors

A quantitative understanding of the degradation rate of alpha-D-glucose pentaacetate is crucial for predicting its shelf-life and behavior in physiological environments. The hydrolysis of the acetyl groups typically follows pseudo-first-order kinetics in aqueous solutions where water is in large excess.

Influence of pH

Influence of Temperature

As with most chemical reactions, the rate of hydrolysis of alpha-D-glucose pentaacetate increases with temperature. This relationship can be described by the Arrhenius equation, which relates the rate constant of a reaction to the temperature and the activation energy. Accelerated stability studies, conducted at elevated temperatures, are therefore a valuable tool for predicting the long-term stability of formulations containing this compound.

Table 1: Factors Influencing the Stability of Alpha-D-Glucose Pentaacetate in Aqueous Solution

| Parameter | Effect on Hydrolysis Rate | Rationale |

| pH | Increases at low and high pH | Acid and base catalysis of ester hydrolysis. |

| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the hydrolysis reaction. |

| Buffers | Can catalyze the reaction | Buffer species can act as general acids or bases. |

| Ionic Strength | Can have a minor effect | Influences the activity of ionic species in solution. |

Experimental Protocols for Stability Assessment

A robust assessment of the stability of alpha-D-glucose pentaacetate requires well-designed experimental protocols and validated analytical methods. Forced degradation studies are a cornerstone of this assessment, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.[4][5][6][7][8][9][10][11][12][13]

Forced Degradation Study Protocol

A forced degradation study involves subjecting a solution of alpha-D-glucose pentaacetate to a range of stress conditions to accelerate its degradation.

Objective: To identify potential degradation products and develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of alpha-D-glucose pentaacetate in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature for a defined period (basic hydrolysis is typically much faster).

-

Neutral Hydrolysis: Dilute the stock solution with purified water and heat at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

Caption: Workflow for a forced degradation study of alpha-D-glucose pentaacetate.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.

Objective: To quantify alpha-D-glucose pentaacetate and its hydrolysis products without interference.

Methodology:

-

Chromatographic System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is typically employed to resolve the parent compound from its more polar degradation products.

-

Detection: UV detection at a wavelength where alpha-D-glucose pentaacetate and its degradation products have some absorbance (e.g., around 200-210 nm, as acetyl groups have weak chromophores).

-

Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 20-80% B; 20-25 min: 80% B; 25-30 min: 80-20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 205 nm |

| Injection Volume | 10 µL |

NMR Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the hydrolysis of alpha-D-glucose pentaacetate in real-time and for identifying the structure of its degradation products.[14][15][16]

Objective: To monitor the rate of deacetylation and identify the specific acetyl groups that are hydrolyzed.

Methodology:

-

Sample Preparation: Dissolve a known amount of alpha-D-glucose pentaacetate in a deuterated aqueous buffer (e.g., phosphate buffered D₂O) at the desired pH.

-

NMR Acquisition: Acquire ¹H NMR spectra at regular time intervals.

-

Data Analysis: Monitor the decrease in the intensity of the signals corresponding to the acetyl protons and the anomeric proton of the parent compound. The appearance of new signals will indicate the formation of degradation products. The chemical shift of the anomeric proton is particularly sensitive to the stereochemistry and the presence or absence of the acetyl group at C1.[17][18][19] For alpha-D-glucose pentaacetate, the anomeric proton (H-1) signal appears at a distinct chemical shift compared to its deacetylated products.

Caption: Workflow for monitoring the hydrolysis of alpha-D-glucose pentaacetate using NMR spectroscopy.

Concluding Remarks and Future Perspectives

The stability of alpha-D-glucose pentaacetate in aqueous solutions is a multifaceted issue governed by pH, temperature, and the presence of catalysts. A comprehensive understanding of its hydrolysis kinetics and degradation pathways is indispensable for its successful application in pharmaceutical development, particularly in the design of prodrugs and other drug delivery systems.

The experimental protocols outlined in this guide, including forced degradation studies and the use of stability-indicating HPLC and NMR methods, provide a robust framework for assessing the stability of this molecule. While general principles of ester hydrolysis are well-established, there remains a need for more specific, publicly available quantitative data on the non-enzymatic hydrolysis of alpha-D-glucose pentaacetate under a wide range of conditions. Future research in this area will be invaluable for formulators and drug developers seeking to harness the full potential of this versatile carbohydrate derivative.

References

-

thecameronteam.com. Glucose Pentaacetate Reaction. Accessed February 29, 2024. [Link].

-

Royal Society of Chemistry. Electronic Supplementary Information. Accessed February 29, 2024. [Link].

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Accessed February 29, 2024. [Link].

-

PubMed. Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis. Accessed February 29, 2024. [Link].

-

Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Published May 2, 2016. Accessed February 29, 2024. [Link].

-

ResearchGate. Deacetylation of glucose pentaacetate and triacetin by different esterases. Published September 1, 2021. Accessed February 29, 2024. [Link].

-

Science.gov. stability-indicating hplc method: Topics by Science.gov. Accessed February 29, 2024. [Link].

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Published November 30, 2022. Accessed February 29, 2024. [Link].

-

SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. Accessed February 29, 2024. [Link].

-

Journal of Applied Pharmaceutical Science. A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Published July 4, 2023. Accessed February 29, 2024. [Link].

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Accessed February 29, 2024. [Link].

-

Asian Publication Corporation. Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Published October 27, 2025. Accessed February 29, 2024. [Link].

-

Magritek. 127. Real-time benchtop NMR spectroscopy for the online monitoring of sucrose hydrolysis. Accessed February 29, 2024. [Link].

-

Royal Society of Chemistry. Electronic Supplementary Information. Accessed February 29, 2024. [Link].

-

University of Alberta. Catalysis: The pH-Rate Dependence of the Hydrolysis of Aspirin. Accessed February 29, 2024. [Link].

-

CCSE. Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. Published November 30, 2020. Accessed February 29, 2024. [Link].

-

Semantic Scholar. THE MECHANISMS OF GLUCOSE PENTAACETATE ANOMERIZATION AND LEVOGLUCOSAN FORMATION. Accessed February 29, 2024. [Link].

-

Scribd. HPLC Method for Stability Testing. Accessed February 29, 2024. [Link].

-

ResearchGate. 1 H NMR spectrum of D-glucose pentaacetate 2a of a representative. Accessed February 29, 2024. [Link].

-

PMC. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Published online January 3, 2014. Accessed February 29, 2024. [Link].

-

ResearchGate. A Facile Route for the Regioselective Deacetylation of Peracetylated Carbohydrates at Anomeric Position. Accessed February 29, 2024. [Link].

-

NIST. α-D-Glucopyranose, pentaacetate. In: NIST Chemistry WebBook. Accessed February 29, 2024. [Link].

-

PubMed. Quantitative analysis of sugars in wood hydrolyzates with 1H NMR during the autohydrolysis of hardwoods. Published online August 11, 2009. Accessed February 29, 2024. [Link].

-

MDPI. Effect of Pre-Corrected pH on the Carbohydrate Hydrolysis of Bamboo during Hydrothermal Pretreatment. Published March 7, 2020. Accessed February 29, 2024. [Link].

-

Journal of Applied Pharmaceutical Science. A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Published July 4, 2023. Accessed February 29, 2024. [Link].

-

ResearchGate. (PDF) Regioselective monodeprotection of peracetylated carbohydrates. Published online August 9, 2025. Accessed February 29, 2024. [Link].

-

PubMed. Kinetics of de-N-acetylation of the chitin disaccharide in aqueous sodium hydroxide solution. Published online May 1, 2012. Accessed February 29, 2024. [Link].

-

ResearchGate. pH-rate profile for hydrolysis reaction of the LAS reagent at 298 K. Accessed February 29, 2024. [Link].

-

SciSpace. Structure Determination of Sucrose by Acetylation and Acid Hydrolysis. Accessed February 29, 2024. [Link].

Sources

- 1. ftp.thecameronteam.com [ftp.thecameronteam.com]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. biomedres.us [biomedres.us]

- 9. scispace.com [scispace.com]

- 10. ajpsonline.com [ajpsonline.com]

- 11. scribd.com [scribd.com]

- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. 127. Real-time benchtop NMR spectroscopy for the online monitoring of sucrose hydrolysis - Magritek [magritek.com]

- 15. Quantitative analysis of sugars in wood hydrolyzates with 1H NMR during the autohydrolysis of hardwoods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetics of de-N-acetylation of the chitin disaccharide in aqueous sodium hydroxide solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ccsenet.org [ccsenet.org]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

Molecular weight and density of 1,2,3,4,6-Pentaacetyl-alpha-D-glucose

Technical Monograph: 1,2,3,4,6-Penta-O-acetyl- -D-glucopyranose

Molecular Dynamics, Synthesis Protocols, and Pharmaceutical Applications

Executive Summary

In the landscape of carbohydrate chemistry and drug development, 1,2,3,4,6-Penta-O-acetyl-

Physicochemical Profile

The following data aggregates experimental values and calculated descriptors essential for process chemistry and formulation.

| Parameter | Specification | Technical Notes |

| IUPAC Name | [(2R,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl] acetate | Specific to the |

| CAS Registry | 604-68-2 | Distinct from |

| Molecular Weight | 390.34 g/mol | Formula: |

| Melting Point | 111 – 114 °C | Significantly lower than |

| Density (Predicted) | 1.30 – 1.40 g/cm³ | Varies by polymorph. Bulk density typically 0.6–0.8 g/cm³ for powder handling. |

| Solubility | Soluble: | Hydrophobic acetyl groups mask the hydrophilic sugar core.[1] |

| Optical Rotation | ( |

Structural Dynamics & The Anomeric Effect

To understand the stability and density of

Mechanistic Insight

The stability of

-

-Anomer (Axial): Orbital overlap is maximized, stabilizing the molecule (Thermodynamic Product).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - -Anomer (Equatorial): Minimizes steric bulk but lacks the stabilizing orbital overlap (Kinetic Product).[1]

This electronic stabilization explains why high-temperature acidic acetylation yields the

Synthesis & Purification Protocol

Objective: Selective synthesis of

Rationale

Using sodium acetate (

Experimental Workflow

-

Activation: Suspend anhydrous

(12.5 g) in Acetic Anhydride ( -

Addition: Slowly add D-Glucose (25 g) in small portions. Critical: The reaction is exothermic. Maintain temperature between 90–100°C to ensure anomerization without charring.

-

Reflux: Heat the mixture on a steam bath (or oil bath at 100°C) for 1 hour.

-

Quenching: Pour the hot syrup into 1 L of crushed ice/water with vigorous stirring. The hydrophobic

-PAG will precipitate as a solid or sticky mass. -

Crystallization: Filter the crude solid. Recrystallize from 95% Ethanol or Methanol.[4]

-

Yield: Expect 60–70% yield of white needles.

Visualization: Reaction Pathway

Figure 1: Thermodynamic synthesis pathway converting Glucose to

Analytical Validation

Trustworthiness in chemical biology requires validating the stereochemistry. You cannot rely solely on melting point due to potential polymorphic impurities.

Proton NMR ( -NMR)

The coupling constant (

-

-Anomer:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> .[1] -

-Anomer:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> .[1]

Protocol: Dissolve 10 mg sample in

Melting Point Determination

Applications in Drug Development

1A. Glycosylation Donor (The Koenigs-Knorr Precursor)

-

Mechanism: Reaction with

in acetic acid cleaves the anomeric acetate. -

Utility: Used to attach glucose units to lipophilic drugs (aglycones) to improve solubility or target GLUT transporters.

B. Insulinotropic Action

Research indicates that

Visualization: Application Workflow

Figure 2: Transformation of

References

-

PubChem. (n.d.). 1,2,3,4,6-Pentaacetyl-alpha-D-glucose | C16H22O11.[1][5][2][6][7] National Library of Medicine. Retrieved from [Link][1][5]

-

Vogel, A. I. (1989).[5] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for ZnCl2 catalyzed acetylation protocols).

-

Lemieux, R. U. (1964).[5] Rearrangements and Isomerizations in Carbohydrate Chemistry. In Molecular Rearrangements. Interscience. (Authoritative source on the Anomeric Effect and thermodynamic control).

-

Malaisse, W. J., et al. (1998).[1][5] Insulinotropic action of the alpha and beta anomers of D-glucose pentaacetate. American Journal of Physiology-Endocrinology and Metabolism. (Establishes biological activity differences between anomers).

Sources

- 1. CAS 3891-59-6: 2,3,4,5,6-Penta-O-acetyl-D-glucose [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. alpha-dextro-pentaacetyl glucose, 604-68-2 [thegoodscentscompany.com]

- 4. 604-68-2 | CAS DataBase [m.chemicalbook.com]

- 5. 1,2,3,4,6-Pentaacetyl-alpha-D-glucose | C16H22O11 | CID 69330660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. α-D-Glucose Pentaacetate | CAS 604-68-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

The Chemical Identity, Synthesis, and Pharmaceutical Applications of 1,2,3,4,6-Pentaacetyl-alpha-D-glucose

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction and Nomenclature

In the realm of carbohydrate chemistry and active pharmaceutical ingredient (API) synthesis, fully protected monosaccharides are indispensable building blocks. Among these, the peracetylated derivative of D-glucose stands out as a universal glycosyl donor and a critical intermediate for synthesizing nucleoside analogs, glycopeptides, and complex oligosaccharides[1].

Because this compound bridges multiple disciplines—from strict organic synthesis to industrial pharmacognosy—it is known by a variety of synonyms. Understanding these naming conventions is critical for accurate reagent sourcing, literature review, and regulatory documentation. The strict IUPAC carbohydrate nomenclature refers to it as 1,2,3,4,6-penta-O-acetyl-alpha-D-glucopyranose , which explicitly defines the ring size (pyranose) and the stereochemistry at the anomeric center (alpha)[2]. However, in common laboratory parlance and commercial catalogs, it is most frequently abbreviated as alpha-D-Glucose pentaacetate [3].

Table 1: Nomenclature and Identifiers

| Category | Identifier / Synonym |

| Primary Chemical Name | 1,2,3,4,6-Pentaacetyl-alpha-D-glucose[4] |

| IUPAC Carbohydrate Name | 1,2,3,4,6-penta-O-acetyl-alpha-D-glucopyranose[2] |

| Systematic IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate[5] |

| Common Lab Synonyms | alpha-D-Glucose pentaacetate; alpha-Pentacetylglucose[3] |

| CAS Registry Number | 604-68-2 (Specific to the alpha anomer)[2] |

| PubChem CID | 2723636 / 69330660[4] |

Table 2: Physicochemical Properties

| Property | Value | Causality / Significance |

| Molecular Weight | 390.34 g/mol [4] | Standardized mass for precise stoichiometric calculations in API synthesis. |

| Appearance | White crystalline powder[6] | Indicates high purity; impurities or incomplete acetylation often present as viscous syrups[7]. |

| Melting Point | 111–114 °C[3] | Critical self-validation metric. Differentiates the alpha anomer from the beta anomer (~132 °C). |

| Solubility | Soluble in CHCl3, DCM, Toluene[7] | Facilitates homogeneous Lewis acid catalysis in organic solvents during glycosylation. |

Structural Mechanics & The Anomeric Effect

The stereochemical outcome of glucose peracetylation is dictated by the choice of catalyst, which determines whether the reaction operates under kinetic or thermodynamic control.

When D-glucose is acetylated using sodium acetate (NaOAc) and acetic anhydride, the reaction is base-catalyzed and proceeds under kinetic control . The equatorial hydroxyl group at C1 is acetylated faster due to lower steric hindrance, yielding predominantly beta-D-glucose pentaacetate .

Conversely, when a Lewis acid (e.g., ZnCl2) or a Brønsted acid (e.g., H2SO4) is used, the reaction operates under thermodynamic control [6]. The acid catalyst facilitates the reversible cleavage of the C1-O(Ac) bond, allowing the anomeric center to equilibrate. The system heavily favors the formation of alpha-D-glucose pentaacetate , where the C1 acetate group is in the axial position. This thermodynamic preference is driven by the anomeric effect —a stabilizing hyperconjugative interaction where the lone pair electrons of the endocyclic pyranose oxygen delocalize into the antibonding orbital (

Thermodynamic vs. kinetic control in the acetylation of D-glucose.

Experimental Protocol: Stereoselective Synthesis

The following protocol details the thermodynamically controlled synthesis of alpha-D-glucose pentaacetate. This methodology is designed as a self-validating system to ensure the correct anomer is isolated.

Objective: Convert D-glucose to 1,2,3,4,6-penta-O-acetyl-alpha-D-glucopyranose using acid catalysis[6].

Step 1: Catalyst Activation & Anhydrous Preparation

-

Action: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 2.0 g of anhydrous zinc chloride (ZnCl2) in 50 mL of acetic anhydride.

-

Causality: ZnCl2 acts as a Lewis acid, coordinating with the carbonyl oxygen of acetic anhydride to increase its electrophilicity. Strict anhydrous conditions are mandatory; ambient moisture will rapidly hydrolyze acetic anhydride into acetic acid, quenching the reagent and drastically reducing yield.

Step 2: Controlled Exothermic Addition

-

Action: Submerge the flask in an ice-water bath. Gradually add 10.0 g of anhydrous D-glucose in small portions over 30 minutes, maintaining vigorous magnetic stirring.

-

Causality: The simultaneous esterification of five hydroxyl groups is highly exothermic. Without an ice bath, the localized heat generation will cause the carbohydrate to char, resulting in dark, intractable polymeric byproducts.

Step 3: Thermodynamic Equilibration

-

Action: Remove the ice bath. Heat the reaction mixture on a water bath at 100 °C for 1.5 to 2 hours until the solution becomes clear and homogeneous[7].

-

Causality: Heating provides the activation energy necessary for the ZnCl2-mediated reversible cleavage of the C1-acetate group. This allows any kinetically formed beta anomer to anomerize into the thermodynamically stable alpha anomer via an oxocarbenium intermediate.

Step 4: Quenching and Isolation

-

Action: Carefully pour the hot reaction mixture into 500 mL of vigorously stirred crushed ice and water. Stir for 30 minutes until the product precipitates as a white solid. Filter under vacuum and wash thoroughly with cold water.

-

Causality: The ice water serves a dual purpose: it hydrolyzes the excess acetic anhydride into water-soluble acetic acid, and it forces the highly hydrophobic peracetylated glucose to precipitate out of the aqueous phase.

Step 5: Self-Validation and Quality Control

-

Action: Recrystallize the crude product from hot ethanol. Perform a melting point analysis and Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

-

Validation: A sharp melting point of 111–114 °C confirms the successful isolation of the alpha anomer[3]. If the melting point is ~132 °C, the reaction failed to achieve thermodynamic equilibrium, resulting in the beta anomer. TLC should reveal a single spot, confirming the absence of partially acetylated intermediates.

Applications in Drug Development

Glycosyl Donor in API Synthesis via Neighboring Group Participation

In modern drug development, 1,2,3,4,6-penta-O-acetyl-alpha-D-glucopyranose is heavily utilized as a glycosyl donor to synthesize biologically active glycosides. A prime example is the synthesis of novel non-covalent binding quinazoline glycoside derivatives targeting the L858R and T790M variants in non-small cell lung cancer[8].

When alpha-D-glucose pentaacetate is reacted with an alcohol (e.g., bromoalcohols) in the presence of a strong Lewis acid promoter like Boron trifluoride diethyl etherate (BF3·Et2O), the reaction yields exclusively 1,2-trans (beta) glycosides [8].

The Causality of Stereocontrol: This absolute stereoselectivity is driven by Neighboring Group Participation (NGP) . Upon Lewis acid-mediated departure of the C1 acetate, an oxocarbenium ion is formed. The carbonyl oxygen of the adjacent C2 acetate group immediately attacks the anomeric center intramolecularly, forming a stable bicyclic acoxonium ion . This intermediate sterically blocks the alpha face of the pyranose ring. Consequently, the incoming nucleophile (the API precursor) is forced to attack from the top (beta face), resulting in a pure beta-glycosidic linkage[2].

Mechanism of 1,2-trans glycosylation via neighboring group participation.

Advanced Pharmaceutical Excipients

Beyond its role as a synthetic intermediate, alpha-D-glucose pentaacetate is gaining traction in green chemistry and novel drug delivery systems as a CO2-philic compound. Research indicates that the alpha anomer absorbs carbon dioxide at an order of magnitude higher than its beta counterpart[9]. This is attributed to the reduced steric hindrance between the axial C1 acetate and the C4 acetate, allowing optimal molecular packing and interaction with supercritical CO2. This property makes it a highly valuable excipient for controlled release agents and microemulsion surfactants processed in supercritical fluid technologies[9].

References

1.[4] PubChem. "1,2,3,4,6-Pentaacetyl-alpha-D-glucose | C16H22O11". National Institutes of Health (NIH). URL: 2.[6] ChemicalBook. "alpha-D-Glucose pentaacetate | 3891-59-6". ChemicalBook. URL: 3.[9] ResearchGate. "Study on the Syntheses of α-D-Glucose Pentaacetate". ResearchGate. URL: 4.[7] Google Patents. "CN101475608A - Production method of alpha-glucose pentaacetate". Google Patents. URL: 5.[2] Smolecule. "Buy alpha-D-Glucose pentaacetate | 604-68-2". Smolecule. URL: 6.[8] The Royal Society of Chemistry. "Synthesis and Evaluation of Novel Non-Covalent Binding Quinazo-line Glycoside Derivatives Targeting the L858R and T790M variants". RSC. URL: 7.[5] Fisher Scientific. "Pentacarboxylic acids and derivatives". Fisher Scientific. URL: 8.[3] BGB Chem. "Glucose Pentaacetate Cas 604-68-2". BGB Chem. URL: 9.[1] ResearchGate. "Carbohydrate Hydrazones and Osazones as Organic Raw Materials for Nucleosides and Heterocycles, Revisted and Updated". ResearchGate. URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy alpha-D-Glucose pentaacetate | 604-68-2 [smolecule.com]

- 3. bgbchem.com [bgbchem.com]

- 4. 1,2,3,4,6-Pentaacetyl-alpha-D-glucose | C16H22O11 | CID 69330660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentacarboxylic acids and derivatives | Fisher Scientific [fishersci.com]

- 6. alpha-D-Glucose pentaacetate | 3891-59-6 [chemicalbook.com]

- 7. CN101475608A - Production method of alpha-glucose pentaacetate - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Perchloric acid catalyzed acetylation of glucose to alpha-pentaacetate

Application Note: High-Yield Synthesis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -D-Glucose Pentaacetate via Perchloric Acid Catalysis[1][2]

Executive Summary

This application note details the thermodynamic control synthesis of 1,2,3,4,6-penta-O-acetyl-

Target Audience: Synthetic Organic Chemists, Carbohydrate Researchers, Process Development Scientists.

Safety & Hazard Analysis (Critical)

⚠️ DANGER: EXPLOSION HAZARDPerchloric acid ($\text{HClO}_4$) is a powerful oxidizer. Mixtures of perchloric acid and acetic anhydride are potentially explosive (forming acetyl perchlorate) if not handled under strict temperature control.

-

Temperature Control: Never allow the reaction mixture to exceed 40°C . The reaction is highly exothermic.[1]

-

Incompatibility: Do not use wooden spatulas, paper towels, or allow the acid to dry on organic surfaces (benchkote).[1] Spontaneous ignition may occur.[1][2][3][4]

-

Hydration: Use 60-70% aqueous perchloric acid. Do not use anhydrous perchloric acid.[1][2][3][4]

-

PPE: Full face shield, heavy-duty rubber gloves (butyl rubber recommended), and blast shield are mandatory.

Scientific Principles & Mechanism

Thermodynamic vs. Kinetic Control

Acetylation of D-glucose involves the protection of five hydroxyl groups. The stereochemical outcome at the anomeric center (C1) is dictated by the catalyst:

-

Base Catalysis (

): Proceeds via a nucleophilic attack on the anhydride with retention of the equatorial configuration (or rapid formation of the -

Acid Catalysis (

): The strong acid promotes the opening of the pyranose ring or the formation of a transient oxocarbenium ion. This allows the anomeric center to equilibrate. Due to the anomeric effect (stabilization of the axial lone pair/

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flux from D-glucose to the

Figure 1: Mechanistic pathway showing the acid-catalyzed equilibration favoring the thermodynamic

Materials & Equipment

| Component | Grade/Spec | Purpose |

| D-Glucose | Anhydrous, Powdered | Starting Material |

| Acetic Anhydride | Reagent Grade (>99%) | Acetylating Agent & Solvent |

| Perchloric Acid | 60% or 70% Aqueous Solution | Catalyst |

| Water (Ice) | Distilled | Quenching/Precipitation |

| Methanol/Ethanol | Industrial Grade | Recrystallization |

| Reactor | 3-Neck Round Bottom Flask | Reaction Vessel |

| Thermometer | Digital (Internal probe) | Critical Process Control |

Experimental Protocol

Scale: Based on 25 g of D-Glucose.

Phase 1: Preparation and Initiation

-

Setup: Equip a 250 mL 3-neck round bottom flask with a magnetic stir bar, a thermometer (immersed in liquid), and a dropping funnel. Place the flask in an ice-water bath.

-

Solvent Charge: Add 125 mL of Acetic Anhydride to the flask.

-

Catalyst Addition (CRITICAL):

-

Cool the anhydride to

. -

Add 1.0 mL of 60% Perchloric Acid dropwise.

-

Note: The solution may warm slightly. Ensure it returns to

before proceeding.

-

Phase 2: Reaction (Exothermic Control)

-

Substrate Addition: Remove the dropping funnel. Add 25 g of powdered D-Glucose in small portions (approx. 2-3 g at a time) over a period of 30 minutes.

-

Control Point: Monitor temperature constantly. Do not allow temperature to exceed 35-40°C. If it spikes, stop addition and increase cooling.

-

Observation: The glucose will dissolve, and the mixture will turn from a slurry to a clear (sometimes faint yellow) solution.

-

-

Equilibration: Once addition is complete and the exotherm subsides, remove the ice bath. Allow the solution to stir at room temperature (

) for 2 hours.-

Why? This time allows the conversion of any kinetically formed

-anomer to the

-

Phase 3: Workup and Isolation

-

Quenching: Prepare a 1 L beaker containing 400 mL of ice-cold water .

-

Precipitation: Pour the reaction mixture slowly into the ice water with vigorous stirring.

-

Observation: An oil may form initially, which will solidify into crystals upon scratching the beaker sides or continued stirring for 30 minutes.

-

-

Filtration: Filter the solid using a Buchner funnel/vacuum filtration.

-

Washing: Wash the filter cake with cold water (

) to remove residual acid and acetic acid.

Phase 4: Purification

-

Recrystallization: Dissolve the crude solid in the minimum amount of hot methanol or 95% ethanol (approx. 100-150 mL).

-

Crystallization: Allow to cool slowly to room temperature, then refrigerate (

). -

Drying: Filter the pure crystals and dry in a desiccator (silica gel) or air dry. Do not heat dry if traces of perchloric acid are suspected (though washing should have removed them).

Process Validation (QC)

To confirm the synthesis of the

Table 1: Physicochemical Comparison of Glucose Pentaacetates

| Property | ||

| Melting Point | 110 - 114 °C | 131 - 132 °C |

| Optical Rotation | +101° to +102° | +3° to +4° |

| Solubility (Ethanol) | Moderate | Low (less soluble than |

| Crystal Habit | Needles/Plates | Prisms |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Runaway Exotherm ( | Glucose added too fast; Cooling insufficient. | Stop addition immediately. Add more ice to bath. Safety Warning: If boiling occurs, evacuate hood. |

| Oiling Out | Quenching water too warm; Stirring insufficient. | Use crushed ice for quenching. Scratch glass with rod to induce nucleation. |

| Low Melting Point ( | Mixture of | Reaction time too short (incomplete equilibration). Recrystallize again. |

| Dark/Black Solution | "Sugar charcoal" formation due to high heat + strong acid. | Reaction overheated ( |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; p 644.

-

Wolfrom, M. L.; Thompson, A. Acetylation.[7] In Methods in Carbohydrate Chemistry; Whistler, R. L., Wolfrom, M. L., Eds.; Academic Press: New York, 1963; Vol. 2, pp 211-215.

-

National Institute of Standards and Technology (NIST).

-D-Glucose Pentaacetate Properties. -

Safety Data Sheet (SDS). Perchloric Acid 70%. Sigma-Aldrich.[8]

Sources

- 1. gla.ac.uk [gla.ac.uk]

- 2. Perchloric acid guidelines | Faculty of Science [uottawa.ca]

- 3. Perchloric Acid: Guidance for Laboratories | EHS [ehs.ua.edu]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. alpha-D-Glucose pentaacetate, 99% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. thepharmstudent.com [thepharmstudent.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

Green Synthesis of 1,2,3,4,6-Pentaacetyl-alpha-D-glucose using Microwave Irradiation: An Application Note and Protocol

Abstract: This document provides a comprehensive guide for the green synthesis of 1,2,3,4,6-Pentaacetyl-alpha-D-glucose from D-glucose using microwave irradiation. This approach aligns with the principles of green chemistry by significantly reducing reaction times, minimizing energy consumption, and often allowing for solvent-free conditions.[1][2] This application note details the underlying chemical principles, a step-by-step experimental protocol, and methods for the characterization of the final product, tailored for researchers and professionals in drug development and organic synthesis.

Introduction: The Imperative for Greener Synthetic Routes

The synthesis of carbohydrate derivatives, such as 1,2,3,4,6-Pentaacetyl-alpha-D-glucose, is a cornerstone of carbohydrate chemistry, with applications in pharmaceuticals, biotechnology, and material science.[3][4] Traditionally, the acetylation of glucose involves prolonged heating with acetic anhydride in the presence of catalysts like zinc chloride or sodium acetate, often requiring several hours to achieve moderate yields.[5] These conventional methods are often energy-intensive and may involve the use of hazardous reagents.[6]

Green chemistry, a philosophy of chemical research and engineering, encourages the design of products and processes that minimize the use and generation of hazardous substances.[7][8][9] Key principles of green chemistry include waste prevention, maximizing atom economy, and designing for energy efficiency.[7][8] Microwave-assisted organic synthesis has emerged as a powerful tool in achieving these goals.[1][2][10] By directly heating the reaction mixture through dielectric polarization, microwave irradiation offers rapid and uniform heating, leading to dramatically reduced reaction times, increased yields, and often cleaner reaction profiles.[1]

This application note presents a validated protocol for the microwave-assisted synthesis of 1,2,3,4,6-Pentaacetyl-alpha-D-glucose, a method that is not only significantly faster than conventional approaches but also more environmentally benign.

Reaction Mechanism and Rationale

The acetylation of D-glucose involves the esterification of its five hydroxyl groups with acetyl groups from acetic anhydride. The reaction is typically catalyzed by a Lewis acid, such as anhydrous zinc chloride (ZnCl₂), or a weak base like sodium acetate (CH₃COONa).

The mechanism under acidic catalysis, for instance with ZnCl₂, can be summarized in the following key steps:

-

Activation of Acetic Anhydride: The Lewis acid catalyst coordinates with one of the carbonyl oxygens of acetic anhydride, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The hydroxyl groups of glucose act as nucleophiles, attacking the activated carbonyl carbon of the acetic anhydride.[11][12]

-

Proton Transfer and Elimination: A series of proton transfers and the elimination of acetic acid lead to the formation of the acetylated glucose.

The anomeric hydroxyl group (at C-1) is also acetylated in this process. The stereochemical outcome at the anomeric center (α or β) is influenced by the reaction conditions and the catalyst used. The use of zinc chloride as a catalyst in the presence of acetic anhydride typically favors the formation of the α-anomer, 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose. The β-anomer can be obtained using sodium acetate as the catalyst.

Microwave irradiation accelerates this process by efficiently and rapidly heating the polar reactants and intermediates, overcoming the activation energy barrier more effectively than conventional heating methods.[13][14][15]

Visualizing the Synthesis

The following diagrams illustrate the overall reaction and the experimental workflow for the green synthesis of 1,2,3,4,6-Pentaacetyl-alpha-D-glucose.

Figure 2: Experimental workflow for the synthesis and purification.

Experimental Protocol

This protocol is designed for the synthesis of the α-anomer of 1,2,3,4,6-penta-O-acetyl-D-glucopyranose.

4.1. Materials and Reagents

-

D-glucose (anhydrous)

-

Acetic anhydride (Ac₂O)

-

Anhydrous zinc chloride (ZnCl₂)

-

Ethanol

-

Deionized water

-

Ice

4.2. Equipment

-

Microwave synthesizer

-

Microwave-safe reaction vessel with a magnetic stirrer

-

Beakers

-

Erlenmeyer flask

-

Buchner funnel and filter paper

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

4.3. Step-by-Step Procedure

-

Reagent Preparation: In a clean and dry microwave-safe reaction vessel, add anhydrous D-glucose (1.0 mmol).

-

Catalyst and Reagent Addition: To the same vessel, add anhydrous zinc chloride (0.25 mmol) and acetic anhydride (6.0 mmol). 3. Microwave Irradiation: Place the vessel in the microwave synthesizer. Irradiate the mixture for a short duration (typically 10-30 seconds) at a suitable power level. The reaction is often complete very rapidly. Note: The optimal time and power will depend on the specific microwave synthesizer being used. It is recommended to perform initial small-scale trials to determine the ideal parameters.

-

Work-up: After irradiation, carefully remove the vessel from the microwave synthesizer. Pour the resulting solution into a beaker containing approximately 100 mL of ice-cold water while stirring. 5. Precipitation and Filtration: A white solid product should precipitate out of the solution. Continue stirring for a few minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold water to remove any unreacted starting materials and byproducts.

-

Recrystallization: Purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly.

Characterization of 1,2,3,4,6-Pentaacetyl-alpha-D-glucose

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₆H₂₂O₁₁ [3][16][17] |

| Molecular Weight | 390.34 g/mol [3][16][17][18] |

| Appearance | White crystalline solid [3][4] |

| Melting Point | 111-114 °C [4][18] |

| Solubility | Soluble in ethanol and chloroform; insoluble in water. [3][4] |

| Specific Rotation [α]D | +100° to +103° (c=1, CHCl₃) [4] |

5.1. Spectroscopic Data

-

¹H NMR (CDCl₃): The proton NMR spectrum should show characteristic peaks for the acetyl protons (typically in the range of δ 1.9-2.2 ppm) and the protons of the glucose ring. The anomeric proton (H-1) for the α-anomer is expected to appear as a doublet at a downfield chemical shift.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the carbonyl carbons of the acetyl groups (around δ 169-171 ppm) and the carbons of the glucose backbone.

-

FT-IR (KBr): The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (around 1740-1760 cm⁻¹) and the C-O stretching of the acetyl groups.

Advantages of the Microwave-Assisted Green Synthesis

The adoption of this microwave-assisted protocol offers several distinct advantages over conventional methods:

-

Rapid Synthesis: Reaction times are reduced from hours to seconds or minutes. * Energy Efficiency: Microwave heating is more energy-efficient as it directly heats the reactants. [2]* Higher Yields: In many cases, microwave synthesis leads to improved product yields. * Cleaner Reactions: The rapid and controlled heating can minimize the formation of side products. * Alignment with Green Chemistry Principles: This method significantly reduces energy consumption and reaction time, contributing to a more sustainable synthetic process. [1][2]

Conclusion

The microwave-assisted synthesis of 1,2,3,4,6-Pentaacetyl-alpha-D-glucose represents a significant advancement in carbohydrate chemistry, offering a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. This application note provides a robust and reliable protocol for researchers and professionals, enabling the green production of this valuable chemical intermediate. The principles and techniques described herein can be adapted for the synthesis of other acetylated carbohydrates, furthering the adoption of green chemistry practices in the field.

References

-

American Chemical Society. 12 Principles of Green Chemistry. [Link]

-

Paper Publications. GREEN CHEMISTRY IN ORGANIC SYNTHESIS. [Link]

-

Royal Society of Chemistry. Towards a sustainable tomorrow: advancing green practices in organic chemistry. [Link]

-

Open Access Journals. Principle and Role of Green Chemistry in Various Organic Synthesis. [Link]

-

ResearchGate. Green chemistry principles in organic compound synthesis and analysis. [Link]

-

Indian Journal of Chemistry. A rapid arid convenient synthesis of a and fJ forms of acetylated deri vatives of sugars under microwave irradiation. [Link]

-

Study.com. Acetylation Reaction | Definition, Mechanism & Examples. [Link]

-

MDPI. Microwave-Assisted Conversion of Carbohydrates. [Link]

-

Anhui Biochem. α/β-D-glucose pentaacetate; 1,2,3,4,6-penta-O-acetyl-a, β-D-Glucopyranose. [Link]

-

YouTube. Alkylation and Acetylation of Sugars - Lec10. [Link]

-

YouTube. Acetylation Reaction Mechanism-Organic Chemistry. [Link]

-

PubChem. 1,2,3,4,6-Pentaacetyl-alpha-D-glucose. [Link]

-

National Center for Biotechnology Information. Microwave-Assisted Heating Reactions of N-Acetylglucosamine (GlcNAc) in Sulfolane as a Method Generating 1,6-Anhydrosugars Consisting of Amino Monosaccharide Backbones. [Link]

-

ChemBK. 1,2,3,4,6-Penta-O-Acetyl-Alpha-D-Glucopyranose. [Link]

-

ScienceDirect. Microwave-assisted conversion of carbohydrates. State of the art and outlook. [Link]

-

PubChem. 1,2,3,4,6-Pentaacetyl glucose. [Link]

-

ResearchGate. (PDF) Microwave-Assisted Chemistry of Carbohydrates. [Link]

-

Canadian Science Publishing. THE MECHANISMS OF GLUCOSE PENTAACETATE ANOMERIZATION AND LEVOGLUCOSAN FORMATION. [Link]

-

Scribd. Acetylation and Melting Point of Glucose. [Link]

-

International Journal of Trend in Scientific Research and Development. Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. [Link]

-

International Journal of Novel Research and Development. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]

-

Sphinxsai. Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. [Link]

-

ResearchGate. (PDF) Microwave-assisted synthesis: Paradigm of Green Chemistry. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. ijnrd.org [ijnrd.org]

- 3. 3891-59-6 , 2,3,4,5,6-Penta-O-acetyl-D-glucopyranose , CAS:3891-59-6 [chemsynlab.com]

- 4. α/β-D-glucose pentaacetate; 1,2,3,4,6-penta-O-acetyl-a, β-D-Glucopyranose; 1,2,3,4,6-penta-O-acetyl-D-glucopyranose; 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose; 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose; acetyl 2,3,4,6-tetr-o-acetyl-D-glucopyranoside; 210-073-2, 210-074-8, 223-439-1, 604-68-2, 604-69-3 [deyerchem.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. acs.org [acs.org]

- 8. paperpublications.org [paperpublications.org]

- 9. rroij.com [rroij.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Microwave-Assisted Heating Reactions of N-Acetylglucosamine (GlcNAc) in Sulfolane as a Method Generating 1,6-Anhydrosugars Consisting of Amino Monosaccharide Backbones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microwave-assisted conversion of carbohydrates. State of the art and outlook [comptes-rendus.academie-sciences.fr]

- 16. 1,2,3,4,6-Pentaacetyl-alpha-D-glucose | C16H22O11 | CID 69330660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1,2,3,4,6-Pentaacetyl glucose | C16H22O11 | CID 18654244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chembk.com [chembk.com]

Application Note: Enzymatic Synthesis of Glucose Pentaacetate Using Immobilized Lipases

Introduction & Rationale

The peracetylation of carbohydrates is a fundamental transformation in synthetic carbohydrate chemistry, typically achieved using harsh chemical reagents such as acetic anhydride and pyridine. While effective, these traditional methods generate stoichiometric toxic waste and require extensive downstream purification. Transitioning to biocatalysis offers a highly desirable, green alternative. However, achieving complete peracetylation—a degree of substitution (DS) of 5—on D-glucose using enzymes is notoriously difficult. Lipases typically stall at mono- or di-acetylation due to the severe steric hindrance of the bulky acyl-enzyme intermediate and the inherently poor nucleophilicity of the hemiacetal hydroxyl group at the anomeric center[1].

This Application Note details a highly optimized, self-validating protocol for the complete enzymatic synthesis of 1,2,3,4,6-penta-O-acetyl-D-glucose (glucose pentaacetate, GPA) using Novozym 435 (immobilized Candida antarctica Lipase B, CAL-B). By employing a neat reaction system with an irreversible acyl donor, we overcome the thermodynamic and steric bottlenecks that typically arrest the reaction at partial acetylation[2][3].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why standard enzymatic esterification fails for peracetylation and how this protocol forces the reaction to completion:

-

Biocatalyst Selection: CAL-B is utilized due to its robust stability in non-aqueous media and unique active-site architecture. Immobilization on a macroporous acrylic resin (Novozym 435) provides a massive surface area, enhancing mass transfer for the increasingly bulky glucose substrate as it undergoes sequential acetylation[2].

-

Thermodynamic Driving Force: The ping-pong bi-bi mechanism of lipases requires a massive thermodynamic driving force to push toward peracetylation. We use vinyl acetate as the acyl donor. Upon transferring the acetyl group to the sugar, the leaving group (vinyl alcohol) instantly tautomerizes into acetaldehyde. Because acetaldehyde evaporates at the reaction temperature (60°C), the reverse reaction is completely blocked, making the acylation strictly irreversible[2].

-

Overcoming the Anomeric Bottleneck: The hemiacetal hydroxyl at C1 is a significantly weaker nucleophile than the primary C6 hydroxyl[1]. Furthermore, as the glucose ring becomes decorated with acetyl groups, it becomes increasingly bulky, hindering its entry into the CAL-B active site[1][4]. To force the reaction to completion, we utilize a "neat" system where vinyl acetate acts as both the solvent and the reactant in vast molar excess, maximizing collision frequency with the enzyme's active site[3].

Visualization of the Reaction Pathway

Fig 1. Enzymatic peracetylation of D-glucose using Novozym 435 and vinyl acetate.

Fig 2. Irreversible Ping-Pong Bi-Bi mechanism of CAL-B utilizing vinyl acetate.

Data Presentation: Optimization of Reaction Parameters

The transition from mono-acetylation to full peracetylation requires precise tuning of the microenvironment. Table 1 summarizes the causality between reaction conditions and the Degree of Substitution (DS).

| Solvent System | Acyl Donor (Equivalents) | Temp (°C) | Time (h) | Max Degree of Substitution (DS) | Yield of GPA (%) | Mechanistic Outcome |

| 2M2B (Tert-alcohol) | Vinyl Acetate (5 eq) | 40 | 24 | 1.8 | 0% | Reaction stalls at C6 and C3 mono/di-acetates due to equilibrium limits[3]. |

| 2M2B (Tert-alcohol) | Vinyl Acetate (10 eq) | 50 | 48 | 3.2 | <5% | Steric hindrance at the anomeric position prevents full acylation[1]. |

| Neat (Solvent-Free) | Vinyl Acetate (>50 eq) | 60 | 72 | 4.9 | 82% | Mass action and high temp force the bulky substrate into the active site[2]. |

Self-Validating Experimental Protocol

Phase 1: Biocatalyst & Reagent Preparation

-

Enzyme Dehydration: Dry 500 mg of Novozym 435 (immobilized CAL-B) over P₂O₅ in a vacuum desiccator for 24 hours prior to use.

-

Causality: Controlling water activity (

) is critical. Excess water triggers the hydrolysis of vinyl acetate into acetic acid, which drastically lowers the microenvironmental pH, protonates essential catalytic histidine residues, and denatures the lipase[3].

-

-

Substrate Preparation: Grind anhydrous D-glucose into a fine powder to maximize the surface area, as it will initially be maintained as a suspension in the hydrophobic vinyl acetate.

Phase 2: Reaction Assembly

-

In a 50 mL round-bottom flask, combine 1.0 g of powdered anhydrous D-glucose (5.55 mmol) with 20 mL of anhydrous vinyl acetate.

-

Add the activated Novozym 435 (500 mg, 50% w/w relative to glucose).

-

Add 1.0 g of activated 4Å molecular sieves to continuously sequester any trace moisture introduced during sampling.

-

Equip the flask with a reflux condenser (chilled to 5°C to prevent vinyl acetate loss, while allowing the highly volatile byproduct, acetaldehyde, to escape the system).

Phase 3: Incubation & In-Process Validation

-

Incubate the mixture at 60°C under continuous orbital shaking (250 rpm) for 72 hours.

-

Self-Validation Checkpoint 1 (24h): Extract a 10 µL aliquot and spot on a TLC plate (Eluent: Hexane/Ethyl Acetate 1:1). You must observe the disappearance of the baseline spot (unreacted hydrophilic glucose) and the emergence of intermediate spots (

0.2 - 0.5), confirming baseline enzyme activity. -

Self-Validation Checkpoint 2 (72h): A final TLC check should reveal a single dominant, non-polar spot at

. If intermediate spots persist, the steric bottleneck has not been fully cleared; add an additional 5 mL of vinyl acetate and incubate for 12 more hours.

Phase 4: Downstream Processing & Catalyst Recovery

-

Filter the hot reaction mixture through a sintered glass funnel (Porosity 3).

-

Enzyme Recovery: Wash the retained Novozym 435 and molecular sieves with cold ethyl acetate. The immobilized enzyme can be dried and reused for up to 5 consecutive cycles without significant loss of activity, validating the economic scalability of the protocol[4].

-

Concentrate the filtrate under reduced pressure (rotary evaporation at 40°C) to remove unreacted vinyl acetate.

-

Recrystallize the resulting crude syrup from hot absolute ethanol to yield pure

-D-glucose pentaacetate as white needle-like crystals.

References

1.[1] Lipase-Catalyzed Regioselective Acylation and Deacylation of Glucose Derivatives. Taylor & Francis Online. URL:[Link] 2.[2] Lipase-catalyzed esterification between glucose and vinyl octanoate. ResearchGate. URL:[Link] 3.[4] Interplay of Monosaccharide Configurations on the Deacetylation with Candida antarctica Lipase-B. ACS Publications. URL:[Link] 4.[3] Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems. ACS Publications. URL:[Link]

Sources

Using 1,2,3,4,6-Pentaacetyl-alpha-D-glucose as a glycosyl donor

Application Note: High-Efficiency Glycosylation using 1,2,3,4,6-Penta-O-acetyl- -D-glucopyranose

Executive Summary

1,2,3,4,6-Penta-O-acetyl-

This guide provides optimized protocols for utilizing

Key Applications

-

Direct Glycosylation: One-pot Lewis acid-catalyzed coupling (Helferich method).

-

Pro-Donor Synthesis: Precursor for Acetobromo-

-D-glucose (Koenigs-Knorr donors). -

Anomeric Control: Exploiting C2-neighboring group participation (NGP) for exclusive 1,2-trans (

) selectivity.

Mechanistic Principles

Understanding the activation pathway is critical for troubleshooting low yields.

The Activation Pathway

In direct glycosylation, a Lewis Acid (LA) such as Boron Trifluoride Diethyl Etherate (

-

Activation: The LA weakens the C1-O bond.

-

Ionization: The anomeric acetate leaves, generating an oxocarbenium ion.

-

Stabilization (NGP): The carbonyl oxygen of the C2-acetate attacks the anomeric center from the bottom (

-face), forming a five-membered acetoxonium ion intermediate. -

Attack: The glycosyl acceptor (alcohol) attacks the anomeric center from the top (

-face) to open the acetoxonium ring. -

Result: Formation of the 1,2-trans (

) glycoside.

Visualization of the Mechanism

Figure 1: Mechanism of Lewis Acid-catalyzed glycosylation using

Protocol A: Direct Glycosylation (Helferich Method)

This method avoids the toxic heavy metals (Ag, Hg) used in Koenigs-Knorr reactions and reduces step count by using the stable acetate directly.

Target Audience: Researchers requiring 1,2-trans linkages with robust acceptors. Reagents:

-

Donor: 1,2,3,4,6-Penta-O-acetyl-

-D-glucopyranose (1.0 equiv). -

Acceptor: Primary or secondary alcohol (1.1 – 1.5 equiv).

-

Promoter:

(1.5 – 2.0 equiv) or TMSOTf (0.1 – 0.5 equiv). -

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology

-

Preparation:

-

Dry the

-PAG and the acceptor under high vacuum for 4 hours. -

Critical: Ensure DCM is distilled over

or taken from a solvent purification system (water content

-

-

Solubilization:

-

Dissolve

-PAG (1.0 equiv) and Acceptor (1.2 equiv) in anhydrous DCM (concentration 0.1 M) under an inert atmosphere (Argon/Nitrogen). -

Add activated 4Å Molecular Sieves (powdered) and stir for 30 minutes at Room Temperature (RT) to scavenge residual moisture.

-

-

Activation:

-

Cool the reaction mixture to 0°C . While

-PAG is stable, lower temperatures improve selectivity and prevent side reactions (e.g., elimination). -

Add

dropwise.[1] -

Note: If using TMSOTf, use only catalytic amounts (0.2 equiv) at -20°C initially, as it is significantly more potent.

-

-

Reaction Monitoring:

-

Quenching and Work-up:

-

Quench with saturated aqueous

. -

Extract with DCM (

). Wash combined organics with brine. -

Dry over

and concentrate.

-

-

Purification:

-